molecular formula C8H13NO2S B13178775 1-Oxa-9-thia-3-azaspiro[5.5]undecan-2-one

1-Oxa-9-thia-3-azaspiro[5.5]undecan-2-one

Cat. No.: B13178775
M. Wt: 187.26 g/mol
InChI Key: BGRGXEQLMAQWEO-UHFFFAOYSA-N
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Description

1-Oxa-9-thia-3-azaspiro[55]undecan-2-one is a spirocyclic compound characterized by its unique structural framework Spirocyclic compounds are known for their rigid and three-dimensional structures, which often impart unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxa-9-thia-3-azaspiro[5.5]undecan-2-one typically involves multi-step processes. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction involves the use of aldehydes and alkenes in the presence of an acid catalyst . Another approach involves the use of olefin metathesis reactions with a Grubbs catalyst, although this method is more complex and expensive .

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. Techniques such as continuous flow chemistry and the use of automated synthesis platforms can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Oxa-9-thia-3-azaspiro[5.5]undecan-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-Oxa-9-thia-3-azaspiro[5.5]undecan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Oxa-9-thia-3-azaspiro[5.5]undecan-2-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacterium . This inhibition occurs through binding to the active site of the protein, thereby blocking its function and leading to the death of the bacterium.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both oxygen and sulfur atoms in its structure. This combination of heteroatoms can lead to unique reactivity and interactions with biological targets, making it a valuable compound for drug development and other applications.

Properties

Molecular Formula

C8H13NO2S

Molecular Weight

187.26 g/mol

IUPAC Name

1-oxa-9-thia-3-azaspiro[5.5]undecan-2-one

InChI

InChI=1S/C8H13NO2S/c10-7-9-4-1-8(11-7)2-5-12-6-3-8/h1-6H2,(H,9,10)

InChI Key

BGRGXEQLMAQWEO-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)OC12CCSCC2

Origin of Product

United States

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